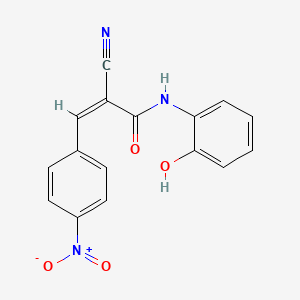

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and a nitrophenyl group attached to an acrylamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyaniline, 4-nitrobenzaldehyde, and malononitrile.

Condensation Reaction: The first step involves the condensation of 2-hydroxyaniline with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.

Knoevenagel Condensation: The intermediate Schiff base is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a catalyst, such as piperidine, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Substituted acrylamides.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, compounds with similar structures have been investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-phenylacrylamide: Lacks the nitro group, which may affect its reactivity and biological activity.

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide: Contains a methoxy group instead of a nitro group, which may influence its chemical properties and applications.

Uniqueness

The presence of both a hydroxyphenyl group and a nitrophenyl group in (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide makes it unique compared to other similar compounds

Activité Biologique

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)acrylamide is a synthetic organic compound belonging to the acrylamide family, characterized by the presence of a cyano group, a hydroxyphenyl group, and a nitrophenyl group. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C17H14N2O3

- Molar Mass : Approximately 294.30 g/mol

- Functional Groups :

- Cyano group (–C≡N)

- Hydroxyphenyl group (–C6H4(OH))

- Nitrophenyl group (–C6H4(NO2))

The presence of these functional groups enhances the compound's reactivity and biological interactions, potentially influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

Minimum Inhibitory Concentration (MIC) Values

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 8.0 |

| Candida albicans | 16.0 |

| Pseudomonas aeruginosa | 12.0 |

These values suggest that the compound may serve as a potential antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound could act as a competitive inhibitor, binding to the active sites of specific enzymes, thus preventing substrate interaction.

- Disruption of Membrane Integrity : It may destabilize bacterial cell membranes, leading to cell lysis.

- Interference with Nucleic Acids : Potential interactions with DNA or RNA could inhibit replication or transcription processes in microbial cells.

Study on Antimicrobial Efficacy

In a recent study published in ACS Omega, derivatives of acrylamide compounds were evaluated for their antimicrobial properties. Among them, this compound showed promising results with low MIC values against pathogenic strains, indicating strong antibacterial and antifungal activities .

Cytotoxicity Assessment

A cytotoxicity study assessed the safety profile of this compound using human cell lines. Results demonstrated that at concentrations below 60 μM, the compound exhibited minimal cytotoxic effects, suggesting a favorable therapeutic index .

Hemolytic Activity

The hemolytic activity was also evaluated, revealing that the compound had low hemolytic potential (% lysis < 15%), which is crucial for assessing its safety in potential therapeutic applications .

Propriétés

IUPAC Name |

(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4/c17-10-12(9-11-5-7-13(8-6-11)19(22)23)16(21)18-14-3-1-2-4-15(14)20/h1-9,20H,(H,18,21)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVJZYDVIZUKQO-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.